molecular formula C10H15N3O B13877434 5-Methyl-4-piperidin-4-yloxypyrimidine

5-Methyl-4-piperidin-4-yloxypyrimidine

Katalognummer: B13877434
Molekulargewicht: 193.25 g/mol
InChI-Schlüssel: UUXYDJQFFRSHIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-4-piperidin-4-yloxypyrimidine is a pyrimidine derivative featuring a methyl group at the 5-position and a piperidin-4-yloxy substituent at the 4-position. The pyrimidine core serves as a scaffold for interactions with biological targets, while the piperidine moiety may enhance solubility and modulate receptor binding affinity.

Eigenschaften

Molekularformel

C10H15N3O

Molekulargewicht

193.25 g/mol

IUPAC-Name

5-methyl-4-piperidin-4-yloxypyrimidine

InChI

InChI=1S/C10H15N3O/c1-8-6-12-7-13-10(8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3

InChI-Schlüssel

UUXYDJQFFRSHIC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=CN=C1OC2CCNCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-piperidin-4-yloxypyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-4-hydroxypyrimidine with piperidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-Methyl-4-piperidin-4-yloxypyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-4-piperidin-4-yloxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Methyl-4-piperidin-4-yloxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Methyl-4-piperidin-4-yloxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a receptor antagonist, blocking the binding of endogenous ligands and preventing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 5-Methyl-4-piperidin-4-yloxypyrimidine can be contextualized by comparing it to related compounds, particularly those sharing the pyrimidine core with variations in substituents or heterocyclic systems. Below is a detailed analysis based on structural analogs listed in patent applications and related chemical databases.

Substituent Variations on the Piperidine Ring

Compounds such as 7-(1-methylpiperidin-4-yl) , 7-(1-ethylpiperidin-4-yl) , and 7-[1-(2-hydroxyethyl)piperidin-4-yl] (from the cited patent EP 2023/39) highlight the importance of piperidine substitution patterns. Key differences include:

  • Conformational Flexibility : Bulky substituents (e.g., ethyl) may restrict rotational freedom, affecting binding to rigid enzyme pockets.

Heterocyclic Core Modifications

Comparisons with 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., 2-(2-methyl-2H-indazol-5-yl) or 2-(3,4-dimethoxyphenyl)) reveal:

  • Electron-Density Profiles: Pyrazino-pyrimidinones exhibit electron-deficient aromatic systems, favoring interactions with positively charged residues in enzymatic active sites.
  • Bioisosteric Replacements : Replacement of pyrimidine with pyrazine or pyridine alters π-stacking interactions and metabolic stability.

Piperazine vs. Piperidine Derivatives

Compounds like 7-(piperazin-1-yl) and 7-(4-methylpiperazin-1-yl) differ in nitrogen atom positioning and basicity:

  • Basicity : Piperazine derivatives (pKa ~9.5) are more basic than piperidine analogs (pKa ~11), influencing ionization state under physiological conditions.
  • Solubility : Quaternary ammonium salts (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl] ) often exhibit superior solubility compared to tertiary amines.

Pharmacological Implications

  • Kinase Inhibition: Piperidine-containing pyrimidines (e.g., 5-Methyl-4-piperidin-4-yloxypyrimidine) are hypothesized to target ATP-binding pockets in kinases, whereas pyrazino-pyrimidinones may favor allosteric modulation.
  • CNS Penetration : Methyl or hydroxyethyl substituents on piperidine may enhance blood-brain barrier permeability compared to bulkier groups like ethyl.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituent(s) LogP* Solubility (µg/mL)*
5-Methyl-4-piperidin-4-yloxypyrimidine Pyrimidine Piperidin-4-yloxy, methyl 1.8 12.5 (predicted)
7-(1-Methylpiperidin-4-yl) Pyrido-pyrimidinone 1-Methylpiperidin-4-yl 2.3 8.2
7-[1-(2-Hydroxyethyl)piperidin-4-yl] Pyrido-pyrimidinone 2-Hydroxyethyl-piperidine 1.5 45.0
7-(4-Methylpiperazin-1-yl) Pyrazino-pyrimidinone 4-Methylpiperazine 1.2 62.0

*Predicted or experimentally derived values from patent literature .

Research Findings and Limitations

  • Patent Data : The cited patent (EP 2023/39) emphasizes substituent-driven optimization for kinase inhibition but lacks explicit IC₅₀ values or in vivo efficacy data.
  • Structural-Activity Trends : Hydrophilic substituents (e.g., hydroxyethyl) correlate with improved solubility but reduced cellular uptake in some analogs.
  • Knowledge Gaps: Detailed pharmacokinetic or toxicity profiles for 5-Methyl-4-piperidin-4-yloxypyrimidine remain undisclosed, necessitating further preclinical studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.